![molecular formula C13H19ClN2O2 B12949644 2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12949644.png)
2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride is a spirocyclic compound that has garnered interest in the fields of medicinal chemistry and drug design. The spirocyclic structure imparts unique chemical properties, making it a valuable scaffold for the development of bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride typically involves the formation of the spirocyclic core through a [2+2] cycloaddition reaction. This reaction is performed between endocyclic alkenes and an isocyanate, such as the Graf isocyanate (ClO2S NCO), to yield spirocyclic β-lactams. Subsequent reduction of the β-lactam ring with alane produces the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route involving [2+2] cycloaddition and reduction steps suggests that it can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the spirocyclic core or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the aromatic ring or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Alane (AlH3) is commonly used for the reduction of β-lactam rings.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or spirocyclic core.
Applications De Recherche Scientifique
2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel bioactive molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to mimic the piperidine ring, enabling it to bind to similar biological targets. This binding can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azaspiro[3.3]heptane: A bioisostere of piperidine with similar structural properties.
2-Oxa-6-azaspiro[3.3]heptane:
Uniqueness
2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of novel bioactive molecules with potential therapeutic applications.
Propriétés
Formule moléculaire |
C13H19ClN2O2 |
|---|---|
Poids moléculaire |
270.75 g/mol |
Nom IUPAC |
2-(3,5-dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-16-11-3-10(4-12(5-11)17-2)15-8-13(9-15)6-14-7-13;/h3-5,14H,6-9H2,1-2H3;1H |
Clé InChI |
FOCQCAKCBVYXJI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)N2CC3(C2)CNC3)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)
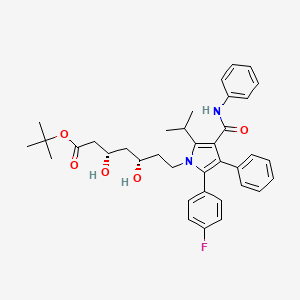

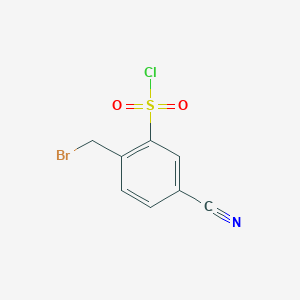

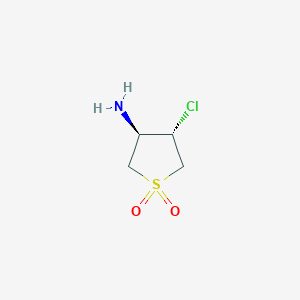
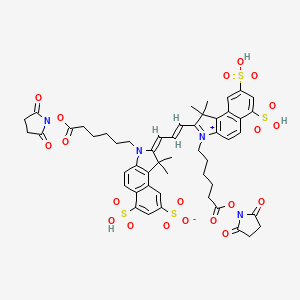

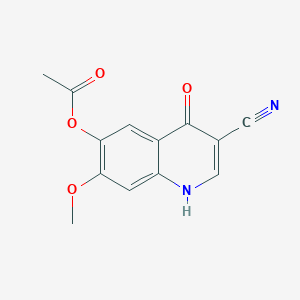

![4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one](/img/structure/B12949624.png)
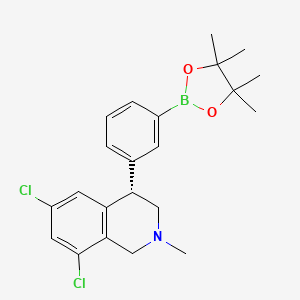
![1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12949633.png)
![Methanol, 1-[(3-ethenylphenyl)sulfonyl]-](/img/structure/B12949638.png)
